Cas no 78-52-4 (Phosphorodithioic acid,O,O-diethyl S-[[(1-methylethyl)thio]methyl] ester)

Phosphorodithioic acid,O,O-diethyl S-[[(1-methylethyl)thio]methyl] ester structure
78-52-4 structure
Product Name:Phosphorodithioic acid,O,O-diethyl S-[[(1-methylethyl)thio]methyl] ester
CAS-nummer:78-52-4
MF:C8H19O2PS3
MW:274.404019594193
CID:565723
PubChem ID:6541
Update Time:2025-04-19

Phosphorodithioic acid,O,O-diethyl S-[[(1-methylethyl)thio]methyl] ester Chemische en fysische eigenschappen

Naam en identificatie

    • Phosphorodithioic acid,O,O-diethyl S-[[(1-methylethyl)thio]methyl] ester
    • diethoxy-(propan-2-ylsulfanylmethylsulfanyl)-sulfanylidene-phosphorane
    • dithiophosphoric acid O,O'-diethyl ester-S-(isopropylcarbamoyl-methyl ester)
    • dithiophosphoric acid O,O'-diethyl ester-S-(isopropylsulfanyl-methyl ester)
    • Dithiophosphorsaeure-O,O'-diaethylester-S-(isopropylcarbamoyl-methylester)
    • FAC (pesticide)
    • Fostion
    • O,O-Diethyl S-(N-isopropylcarbamoylmethyl)phosphorodithioate
    • Oleofac
    • Prothoate
    • Prothoate [BSI:ISO]
    • TRIMETHOATE
    • TM 12008
    • Experimental insecticide 12008
    • American cyanamid 12,008
    • O,O-Diethyl S-(isopropylthiomethyl) phosphorodithioate
    • BRN 1708974
    • O,O-Diethyl-S-(isopropylthio)methylester kyseliny dithiofosforecne [Czech]
    • O,O-Diethyl-S-2-isopropylmercaptomethyl dithiophosphate
    • Phosphorodithioic acid, O,O-diethyl S-[[(1-methylethyl)thio]methyl] ester
    • 78-52-4
    • AI3-22865
    • Phosphorodithioic acid, O,O-diethyl S-((isopropylthio)methyl) ester
    • O,O-Diethyl S-(isopropylmercaptomethyl) phosphorodithioate
    • Methanethiol, (isopropylthio)-, S-ester with O,O-diethyl phosphorodithioate
    • DTXSID6075356
    • Phosphorodithioic acid, O,O-diethyl S-((1-methylethyl)thio)methyl ester
    • O,O-Diethyl-S-(isopropylthio)methylester kyseliny dithiofosforecne
    • Phosphorodithioic acid, O,O-diethyl S-(((1-methylethyl)thio)methyl) ester
    • ENT 22,865
    • Inchi: 1S/C8H19O2PS3/c1-5-9-11(12,10-6-2)14-7-13-8(3)4/h8H,5-7H2,1-4H3
    • InChI-sleutel: QVSDWRRZCKGXCO-UHFFFAOYSA-N
    • LACHT: S(CSP(OCC)(OCC)=S)C(C)C

Berekende eigenschappen

  • Exacte massa: 274.02867
  • Monoisotopische massa: 274.02848036g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 14
  • Aantal draaibare bindingen: 8
  • Complexiteit: 177
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4
  • Topologisch pooloppervlak: 101Ų

Experimentele eigenschappen

  • PSA: 18.46
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